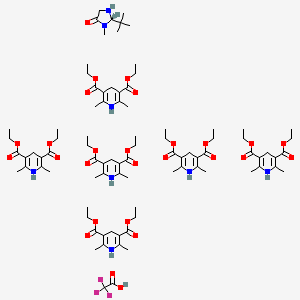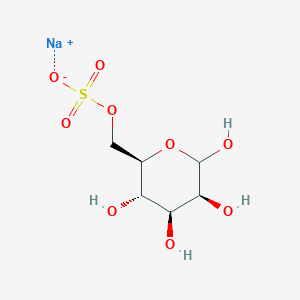
Tetrabutylammonium ion hentriacontahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrabutylammonium ion hentriacontahydrate is a compound that consists of a tetrabutylammonium ion and thirty-one water molecules. Tetrabutylammonium ion is a quaternary ammonium ion with four butyl groups attached to a central nitrogen atom. This compound is known for its ability to form semi-clathrate hydrates, which are structures where water molecules form a cage-like structure around the ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrabutylammonium ion hentriacontahydrate typically involves the reaction of tetrabutylammonium salts with water under controlled conditions. For example, tetrabutylammonium bromide can be dissolved in water, and the solution is then cooled to form the semi-clathrate hydrate. The reaction conditions, such as temperature and concentration, play a crucial role in the formation of the desired hydrate structure .
Industrial Production Methods
Industrial production of this compound involves similar methods but on a larger scale. The process optimization includes controlling the reaction time, temperature, and concentration of the tetrabutylammonium salt solution to ensure high yield and purity of the hydrate .
Chemical Reactions Analysis
Types of Reactions
Tetrabutylammonium ion hentriacontahydrate can undergo various chemical reactions, including:
Oxidation: The tetrabutylammonium ion can be oxidized under specific conditions.
Reduction: Reduction reactions can also occur, although less common.
Substitution: The tetrabutylammonium ion can participate in substitution reactions where one of the butyl groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction. For example, oxidation of tetrabutylammonium ion can lead to the formation of butyl alcohols, while substitution reactions can produce various substituted ammonium compounds .
Scientific Research Applications
Tetrabutylammonium ion hentriacontahydrate has several scientific research applications:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: Employed in studies involving ion transport and membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable hydrates.
Mechanism of Action
The mechanism of action of tetrabutylammonium ion hentriacontahydrate involves its ability to form semi-clathrate hydrates. The tetrabutylammonium ion interacts with water molecules to form a stable cage-like structure. This interaction is influenced by the size and hydrophilicity of the ion, as well as the hydration number and crystal structure . The compound can also act as a pH-gated potassium ion channel, affecting ion transport across membranes .
Comparison with Similar Compounds
Similar Compounds
Tetrabutylphosphonium ion: Similar in structure but with a phosphorus atom instead of nitrogen.
Tetraethylammonium ion: Smaller alkyl groups compared to tetrabutylammonium ion.
Tetrapropylammonium ion: Intermediate size between tetraethylammonium and tetrabutylammonium ions.
Uniqueness
Tetrabutylammonium ion hentriacontahydrate is unique due to its ability to form stable semi-clathrate hydrates with a high hydration number. This property makes it particularly useful in applications requiring moisture resistance and stability .
Properties
Molecular Formula |
C16H98NO31+ |
|---|---|
Molecular Weight |
800.9 g/mol |
IUPAC Name |
tetrabutylazanium;hentriacontahydrate |
InChI |
InChI=1S/C16H36N.31H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h5-16H2,1-4H3;31*1H2/q+1;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;; |
InChI Key |
DFGIRVKFXSRUOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


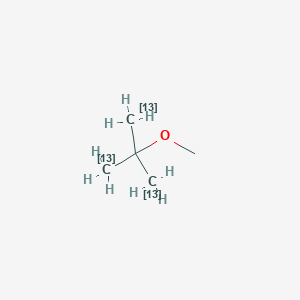

![N-Ethyl-N-isopropylpropan-2-aminium 3-(3-Chloro-2,5,6-trifluoropyridin-4-yl)-4-oxo-1,5-dioxaspiro[5.5]-undec-2-en-2-olate](/img/structure/B12055820.png)
![(1S,2S,4S,5S,7R,8R,9S,11S)-8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B12055828.png)
![3-Propyl-3-(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B12055829.png)

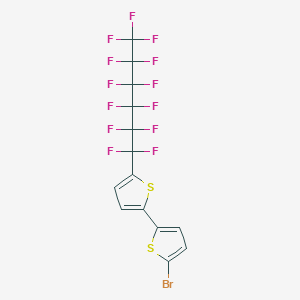

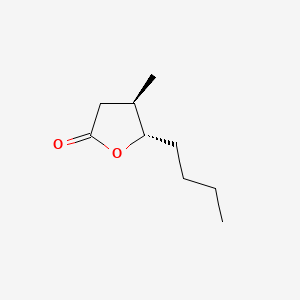


![2-(4-Methylbenzene-1-sulfonyl)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B12055870.png)
